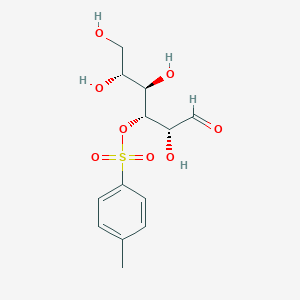

D-Allose 3-(4-methylbenzenesulfonate)

Description

BenchChem offers high-quality D-Allose 3-(4-methylbenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Allose 3-(4-methylbenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18O8S |

|---|---|

Molecular Weight |

334.34 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-13(11(17)7-15)12(18)10(16)6-14/h2-5,7,10-14,16-18H,6H2,1H3/t10-,11+,12-,13+/m1/s1 |

InChI Key |

TXULLVGWOATTIK-XQHKEYJVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C(C=O)O)C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of D-Allose 3-(4-methylbenzenesulfonate)

An In-Depth Technical Guide to the Synthesis and Characterization of D-Allose 3-(4-methylbenzenesulfonate)

Abstract

D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, has garnered significant interest for its unique biological activities, including anti-proliferative and anti-inflammatory properties.[1][2][3] Its utility in medicinal chemistry and drug development is often predicated on its derivatization to create novel analogues and intermediates. This technical guide provides a comprehensive overview of the , a key intermediate for nucleophilic substitution at the C-3 position. The introduction of a tosylate group at this position transforms the hydroxyl group into an excellent leaving group, paving the way for the synthesis of a wide array of D-Allose derivatives. This document details the strategic considerations for regioselective tosylation, a step-by-step synthesis protocol, and a multi-faceted analytical workflow for rigorous structural confirmation and purity assessment, designed for researchers and professionals in carbohydrate chemistry and drug development.

Introduction: The Strategic Importance of D-Allose and C-3 Tosylation

The limited natural abundance of D-Allose has historically hindered its exploration.[1][4] However, recent advancements in chemo-enzymatic and fermentative production methods have made it more accessible for research.[5][6] D-Allose's unique stereochemistry, particularly the axial hydroxyl group at the C-3 position in its common ⁴C₁ chair conformation, distinguishes it from more common sugars like glucose and influences its biological profile.

In carbohydrate chemistry, sulfonic acid esters are pivotal intermediates.[7] The p-toluenesulfonyl (tosyl) group, in particular, is widely used due to its ability to convert a poorly leaving hydroxyl group into a highly effective leaving group for nucleophilic substitution (Sₙ2) reactions. This transformation is fundamental for introducing a variety of functional groups (e.g., azides, halides, thiols) with inversion of configuration at a specific carbon center.

The synthesis of D-Allose 3-(4-methylbenzenesulfonate) is a targeted endeavor aimed at exploiting the C-3 position for further chemical modification. However, the presence of multiple hydroxyl groups on the D-Allose scaffold necessitates a regioselective approach. Direct tosylation of unprotected D-Allose would lead to a complex mixture of products, with the primary C-6 hydroxyl group being the most reactive.[7][8] Therefore, a robust protecting group strategy is essential to selectively expose the C-3 hydroxyl group for tosylation, ensuring the synthesis of the desired, single regioisomer.

Synthesis of D-Allose 3-(4-methylbenzenesulfonate)

The synthesis of the target compound requires a multi-step approach starting from D-Allose, involving protection, tosylation, and potentially deprotection steps. The following section outlines the underlying principles and a detailed experimental protocol.

Reaction Principle and Strategy

The core reaction is the O-tosylation of an alcohol. The hydroxyl group of D-Allose acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a base, such as pyridine, which serves both as a solvent and to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The Causality Behind Experimental Choices:

-

Protecting Groups: To achieve regioselectivity for the C-3 hydroxyl, other hydroxyl groups must be temporarily blocked. A common and effective strategy in carbohydrate chemistry is the use of isopropylidene acetals (ketals) to protect cis-diols. For an allofuranose precursor, 1,2- and 5,6-hydroxyls can be protected as isopropylidene groups, leaving the C-3 hydroxyl as the sole free hydroxyl group available for reaction.

-

Reagents:

-

p-Toluenesulfonyl chloride (TsCl): The standard reagent for introducing the tosyl group. It is commercially available and highly reactive.

-

Pyridine: An ideal solvent and base for this reaction. It is a good solvent for both the carbohydrate derivative and TsCl, and it effectively scavenges the HCl generated.

-

-

Reaction Conditions: The reaction is often carried out at low temperatures (e.g., 0°C to room temperature) to minimize side reactions, such as the formation of undesired chlorinated byproducts or decomposition.

Visualized Synthesis Workflow

Caption: Chemo-selective synthesis workflow for D-Allose 3-(4-methylbenzenesulfonate).

Detailed Experimental Protocol

Disclaimer: This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and preliminary experiments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

-

Suspend D-Allose (1.0 eq) in anhydrous acetone.

-

Add a catalytic amount of concentrated sulfuric acid or another suitable Lewis acid.

-

Stir the mixture at room temperature until the D-Allose has completely dissolved and TLC analysis indicates the formation of the product.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate solution).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the protected allofuranose intermediate.

Step 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose 3-O-(4-methylbenzenesulfonate)

-

Dissolve the dried di-isopropylidene-D-allofuranose (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, ~1.2-1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again and quench by slowly adding ice-cold water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer successively with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9]

Characterization of D-Allose 3-(4-methylbenzenesulfonate)

Rigorous characterization is imperative to confirm the structure, identity, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for this purpose.

Visualized Characterization Workflow

Caption: Multi-technique workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[10] Both ¹H and ¹³C NMR are essential for confirming the successful tosylation at the C-3 position.

-

¹H NMR: The introduction of the electron-withdrawing tosyl group at C-3 will cause a significant downfield shift of the H-3 proton signal compared to its precursor. The aromatic protons of the tosyl group will appear as two distinct doublets in the aromatic region (~7.4-7.9 ppm). A singlet corresponding to the methyl group of the tosyl moiety will be present around 2.4 ppm.

-

¹³C NMR: The C-3 carbon signal will also experience a downfield shift upon tosylation. The characteristic signals for the tosyl group's aromatic carbons and methyl carbon will be observable.[11][12]

Table 1: Representative NMR Data for a Protected D-Allose 3-O-Tosylate Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations & Rationale |

| Sugar Protons | |||

| H-1 | ~5.8 (d) | ~105 | Anomeric proton, doublet due to coupling with H-2. |

| H-3 | ~4.8-5.0 (m) | ~78-80 | Downfield shifted due to deshielding by the adjacent tosyl group. |

| Tosyl Group | |||

| Ar-H | 7.8-7.9 (d), 7.4-7.5 (d) | ~145 (C-SO₂), ~134 (C-CH₃), ~130, ~128 | Two doublets characteristic of a para-substituted aromatic ring. |

| Ar-CH₃ | ~2.4 (s) | ~21.5 | A sharp singlet integrating to 3 protons confirms the methyl group. |

| Protecting Groups | |||

| Isopropylidene CH₃ | ~1.3-1.5 (multiple s) | ~25-27 | Signals corresponding to the four methyl groups of the two isopropylidene protectors. |

Note: Data are hypothetical and based on typical values for similar structures. Actual shifts may vary based on solvent and specific protecting groups.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing definitive evidence of its formation.

-

Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.[14] ESI allows the molecule to be ionized without significant fragmentation, showing a clear molecular ion peak (e.g., [M+Na]⁺ or [M+H]⁺).

-

Expected Fragmentation: In tandem MS (MS/MS) experiments, tosylated carbohydrates often show a characteristic fragmentation pattern involving the cleavage of the sulfur-carbon bond of the tosylate group.[15] This provides additional structural confirmation.

Chromatographic Methods

Chromatography is essential for both monitoring the reaction and assessing the final purity of the product.

-

Thin Layer Chromatography (TLC): Used for rapid, qualitative monitoring of the reaction's progress. The product, being more nonpolar than the starting alcohol due to the tosyl group, will have a higher R_f value.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.[16] Reversed-phase HPLC is often suitable for protected carbohydrates.[17] A pure sample should exhibit a single major peak. For many applications, a purity of ≥99.5% is desirable.[17]

Conclusion

The synthesis of D-Allose 3-(4-methylbenzenesulfonate) is a strategic process that unlocks the potential of the rare sugar D-Allose for further chemical exploration. By employing a robust protecting group strategy, regioselective tosylation at the C-3 position can be achieved with high fidelity. The successful synthesis must be validated by a comprehensive suite of analytical techniques, including NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment. This guide provides the foundational knowledge and a practical framework for researchers to confidently synthesize and characterize this valuable chemical intermediate, thereby facilitating the development of novel carbohydrate-based therapeutics and research tools.

References

-

Zhong, B., Binkley, R. W., Binkley, E. R., Tevesz, M. J. S., & Winnik, W. (n.d.). Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. Journal of Carbohydrate Chemistry, 17(6). Available at: [Link]

-

Vigo, C., Gallo-Rodriguez, C., & Marino, C. (2022). d-Allose, a rare sugar. Synthesis of d-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Tvaroška, I., & Koča, J. (2020). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 25(22), 5462. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Available at: [Link]

-

Invention TTO. (2024). Novel and innovative D-allose synthesis method. Available at: [Link]

-

Kerstjens, S., van der Veen, S. J., & van der Marel, G. A. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14389–14397. Available at: [Link]

-

ResearchGate. (2022). D-Allose, a rare sugar. Synthesis of D-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions | Request PDF. Available at: [Link]

-

Kerstjens, S., van der Veen, S. J., & van der Marel, G. A. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Available at: [Link]

-

Song, Y., & Li, L. (2010). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 82(1), 77–84. Available at: [Link]

-

Åbo Akademi University Research Portal. (2023). s10570-023-05347-w. Available at: [Link]

-

DrugFuture. (n.d.). D-Allose. Available at: [Link]

-

Reddit. (2019). Tosylation of Carbohydrate/Sugar. r/chemhelp. Available at: [Link]

-

Jeon, H. N., Kim, M. J., & Oh, D. K. (2021). Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase. Frontiers in Bioengineering and Biotechnology, 9, 697960. Available at: [Link]

-

Jia, Y., Wang, Y., & Sun, Y. (2022). Characterization of D-Allulose-3-Epimerase From Ruminiclostridium papyrosolvens and Immobilization Within Metal-Organic Frameworks. Frontiers in Bioengineering and Biotechnology, 10, 863261. Available at: [Link]

-

Pepi, L. E., Heiss, C., & Azadi, P. (2017). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Analytical and Bioanalytical Chemistry, 409(23), 5437–5444. Available at: [Link]

-

Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Available at: [Link]

-

MDPI. (2025). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Available at: [Link]

-

Pepi, L. E., & Seeberger, P. H. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & Biomolecular Chemistry, 14(43), 10243–10249. Available at: [Link]

-

Wang, Y., Liu, Y., & Xian, M. (2022). Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization. Frontiers in Bioengineering and Biotechnology, 10, 1049282. Available at: [Link]

-

DOI. (n.d.). Synthesis of 5-C-Methylated D-Mannose, D-Galactose, L-Gulose and L-Altrose, and their Structural Elucidation by NMR Spectroscopy. Available at: [Link]

-

Chinese Journal of Mass Spectrometry. (2024). Possible fragmentation pathways of three types of glucose esters. Available at: [Link]

-

MDPI. (2022). The Characterization of a Novel D-allulose 3-Epimerase from Blautia produca and Its Application in D-allulose Production. Available at: [Link]

-

Synthesis. (2001). Stereodivergent Synthesis of Carbasugars from D-Mannose. Syntheses of 5a-Carba-a-D-allose, b-L-Talose, and a-L-Gulose Pentaacetates. Available at: [Link]

-

MDPI. (2023). Establishment of the Biotransformation of D-Allulose and D-Allose Systems in Full-Red Jujube Monosaccharides. Available at: [Link]

-

PubMed. (2023). A comprehensive review of recent advances in the characterization of L-rhamnose isomerase for the biocatalytic production of D-allose from D-allulose. Available at: [Link]

-

Poyer, L., & Pagel, K. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11679–11718. Available at: [Link]

-

Teledyne ISCO. (2023). Purification of simple carbohydrates with flash chromatography. Available at: [Link]

-

BioResources. (2022). Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR spectroscopic data (in ppm) of compounds 3 and 4 (150 MHz;.... Available at: [Link]

Sources

- 1. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. d-Allose, a rare sugar. Synthesis of d-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers :: BioResources [bioresources.cnr.ncsu.edu]

- 8. reddit.com [reddit.com]

- 9. teledyneisco.com [teledyneisco.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of D-Allose 3-(4-methylbenzenesulfonate)

The following technical guide details the physicochemical properties, synthesis, and applications of 1,2:5,6-Di-O-isopropylidene-3-O-(4-methylbenzenesulfonate)-

A Pivotal Intermediate for Stereochemical Inversion at C-3[1]

Executive Summary

D-Allose 3-(4-methylbenzenesulfonate) (CAS: 13964-21-1 ) is a specialized carbohydrate derivative used primarily as a "chiral switch" in synthetic carbohydrate chemistry.[1] By positioning a potent leaving group (tosylate) at the C-3 position of the rare sugar D-allose, researchers can access D-glucose derivatives modified at C-3 (e.g., 3-deoxy-3-fluoro-D-glucose or 3-azido-3-deoxy-D-glucose) via S

Chemical Identity & Structure

| Property | Specification |

| IUPAC Name | 1,2:5,6-Di-O-isopropylidene-3-O-(4-methylbenzenesulfonyl)- |

| Common Name | 3-O-Tosyl-1,2:5,6-di-O-isopropylidene- |

| CAS Number | 13964-21-1 |

| Molecular Formula | C |

| Molecular Weight | 414.47 g/mol |

| SMILES | CC1(C)OC[C@H]2O[C@@H]3OC(C)(C)O[C@@H]3[C@@H]2OS(=O)(=O)C4=CC=C(C)C=C4 |

Structural Insight:

The molecule features a furanose core locked in the

Physicochemical Properties[3][4][8][9]

Physical State[2][4]

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: Typically 115–120 °C (Note: Values vary slightly by purity/solvate form; precursor diol melts at 73–76 °C).[1]

-

Solubility:

Stability Profile

-

Hydrolytic Stability: Stable at neutral pH. The acetonide groups are acid-labile ; exposure to aqueous acid (e.g., acetic acid, HCl) will deprotect the 5,6-position first, followed by the 1,2-position.[1]

-

Thermal Stability: Stable up to ~140 °C; decomposition (elimination to alkene) may occur at higher temperatures or under strong basic conditions.[1]

Synthesis & Production Logic

The synthesis is a three-step sequence starting from the abundant Diacetone-D-Glucose .[1]

Reaction Pathway (Graphviz Diagram)

Caption: Synthetic route converting the natural gluco-configuration to the allo-tosylate via oxidation-reduction.[1][2][5][6][4][7][8][9][10][11]

Experimental Protocol: Tosylation Step

Objective: Selective sulfonylation of the secondary hydroxyl at C-3.

-

Preparation: Dissolve 1,2:5,6-Di-O-isopropylidene-

-D-allofuranose (1.0 eq) in anhydrous pyridine (10 volumes).-

Why Pyridine? Acts as both solvent and proton scavenger (base) to neutralize HCl generated during the reaction.[1]

-

-

Addition: Cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise.

-

Tip: Use freshly recrystallized TsCl to avoid impurities that color the product.

-

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Workup: Pour into ice water to precipitate the crude product or extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO

, and brine.[1] -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Characterization & Validation (Self-Validating System)

To ensure the product is the correct allo -isomer and not the starting gluco -isomer (which could occur if the oxidation/reduction step failed), use

NMR Diagnostic Criteria (

H-NMR, 400 MHz, CDCl

)

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |

| H-1 | ~5.75 ppm | Doublet | Anomeric proton.[1] | |

| H-2 | ~4.50 ppm | dd or t | CRITICAL CHECK: In allo-furanose, H-2 and H-3 are cis.[1] The coupling is significant (~4-5 Hz).[1] In gluco-furanose, they are trans and | |

| H-3 | ~4.80–5.00 ppm | dd | Shifted downfield (from ~4.[1]0) due to the electron-withdrawing Tosyl group.[1] | |

| Aromatic | 7.30–7.80 ppm | Multiplet | - | Characteristic AA'BB' pattern of the tosyl ring. |

Validation Rule: If

Reactivity & Applications

The primary utility of this compound is the inversion of configuration at C-3.[1]

Mechanism: S

2 Displacement

The 1,2-acetonide group forms a "V-shape" that sterically hinders the endo face of the furanose ring.[1] The tosylate leaving group at C-3 (allo, endo-oriented relative to the V-shape) is perfectly positioned for nucleophilic attack from the exo face.[1]

Reactions:

-

Fluorination: Reaction with KF/Acetamide or TBAF yields 3-deoxy-3-fluoro-D-glucose derivatives (used in PET tracer synthesis).[1]

-

Azidation: Reaction with NaN

in DMF yields 3-azido-3-deoxy-D-glucose (precursor to amino sugars).[1] -

Deoxygenation: Reaction with LiAlH

or Superhydride can yield 3-deoxy sugars.[1]

Caption: Mechanism of nucleophilic substitution restoring the gluco-configuration.

References

-

Reichman, U., Watanabe, K. A., & Fox, J. J. (1975).[1] A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Carbohydrate Research, 42(2), 233-240.[1] Link[1]

-

Saito, Y., & Zaderenko, P. (2002).[1] Stereoselective synthesis of 3-C-nitromethyl-α-D-allofuranose. Tetrahedron Letters, 43, 1-4.[1]

-

Whistler, R. L., & Wolfrom, M. L. (Eds.).[1][4] (1963).[1][4] Methods in Carbohydrate Chemistry (Vol. 2). Academic Press.[4] (Standard protocols for sulfonation).

-

PubChem Compound Summary. (2025). 1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose (CAS 13964-21-1).[1][5] Link[1]

Sources

- 1. CAS 2595-05-3: 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-allo… [cymitquimica.com]

- 2. 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose | 2595-05-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 97227-33-3|Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin|BLD Pharm [bldpharm.com]

- 6. 1,2,5,6-Di-O-isopropylidene-alpha-D-allofuranose | C12H20O6 | CID 2724706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1H NMR and 13C NMR data for D-Allose 3-tosylate

Technical Whitepaper: Structural Elucidation of 3-O-Tosyl-D-Allose Derivatives via NMR Spectroscopy

-D-allofuranose[1]Executive Summary & Scope

This technical guide provides a comprehensive structural analysis of 3-O-tosyl-D-allose , specifically in its protected form: 1,2:5,6-di-O-isopropylidene-3-O-(p-toluenesulfonyl)-

Crucial Chemical Context: Free D-allose 3-tosylate is chemically unstable and rarely isolated.[1] The presence of a good leaving group (tosylate) at C-3 and a free hydroxyl at C-2 or C-4 in the free sugar would lead to rapid intramolecular epoxide formation (anhydro sugars) under basic or even neutral conditions.[1] Therefore, all reference data and experimental protocols in this guide refer to the diacetonide (di-O-isopropylidene) protected derivative, which is the standard stable intermediate used in carbohydrate synthesis.[1]

This compound serves as a critical "stereochemical switch." By synthesizing the allo-configured tosylate (C-3 epimer of glucose), chemists can utilize

Synthetic & Stereochemical Context

To interpret the NMR data correctly, one must understand the provenance of the sample. The synthesis dictates the stereochemical relationships (coupling constants) observed.

Pathway:

-

Starting Material: Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-

-D-glucofuranose).[1] -

Oxidation: Conversion of the C-3 hydroxyl to a ketone (Diacetone-D-ribo-hexos-3-ulose).

-

Reduction: Stereoselective reduction (e.g., NaBH

) attacks from the less hindered face, inverting the C-3 center to yield Diacetone-D-allose .[1] -

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) yields the target.

Visualizing the Stereochemical Logic

Experimental Protocol: Sample Preparation

Objective: Isolate high-purity material for NMR analysis, free of pyridine salts and unreacted tosyl chloride, which obscure the aromatic region.[1]

-

Reaction Quench: Pour the crude reaction mixture (in pyridine) into ice-water (10x volume). The product typically precipitates as a white solid or oil.

-

Extraction: Extract with Dichloromethane (DCM) (

). -

Acid Wash (Critical): Wash the organic layer with cold 1M HCl to remove residual pyridine. Failure to do this results in broad pyridine peaks at 8.5 ppm interfering with integration.

-

Neutralization: Wash with saturated NaHCO

followed by brine. -

Drying: Dry over anhydrous MgSO

and concentrate in vacuo. -

Crystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.

-

NMR Solvent: Dissolve ~15 mg in 0.6 mL CDCl

(Chloroform-d).

1H NMR Data Analysis

Spectrometer Frequency: 400 MHz or higher recommended.

Solvent: CDCl

Diagnostic Features

-

The "Allose" Signature: In

-D-allofuranose derivatives, H-2 and H-3 are cis-oriented.[1] In the precursor (glucose), they are trans.

Table 1: 1H NMR Chemical Shifts & Assignments

| Position | Multiplicity | Assignment / Notes | ||

| Ar-H | 7.80 - 7.85 | Doublet (d) | 8.2 | Tosyl (ortho to SO |

| Ar-H | 7.30 - 7.35 | Doublet (d) | 8.0 | Tosyl (meta to SO |

| H-1 | 5.75 | Doublet (d) | Anomeric proton.[1][2] | |

| H-3 | 4.82 | dd or m | Deshielded by Tosyl group (Shifted ~0.8 ppm downfield vs free OH).[1] | |

| H-2 | 4.58 | Triplet (t) | Diagnostic Signal. The coupling to H-3 confirms cis relationship.[1] | |

| H-4 | 4.15 - 4.25 | dd | Ring proton.[1] | |

| H-5 | 3.95 - 4.05 | Multiplet | - | Side chain methine.[1] |

| H-6a/6b | 3.65 - 3.80 | Multiplet | - | Terminal methylene.[1] |

| Ts-CH | 2.45 | Singlet (s) | - | Tosyl methyl group.[1] |

| Acetonide | 1.50 | Singlet (s) | - | Methyl (Isopropylidene).[1] |

| Acetonide | 1.45 | Singlet (s) | - | Methyl (Isopropylidene).[1] |

| Acetonide | 1.34 | Singlet (s) | - | Methyl (Isopropylidene).[1] |

| Acetonide | 1.28 | Singlet (s) | - | Methyl (Isopropylidene).[1] |

13C NMR Data Analysis

Solvent: CDCl

Table 2: 13C NMR Chemical Shifts

| Position | Carbon Type | Assignment | |

| C=O[1] / C-q | 145.2 | Quaternary | Tosyl Aromatic C-ipso (attached to S).[1] |

| Ar-C | 133.0 | Quaternary | Tosyl Aromatic C-para (attached to Me).[1] |

| Ar-C | 129.9 | CH | Tosyl Aromatic (meta).[1] |

| Ar-C | 128.0 | CH | Tosyl Aromatic (ortho).[1] |

| Acetonide | 113.5 | Quaternary | Isopropylidene C (1,2-position).[1] |

| Acetonide | 110.0 | Quaternary | Isopropylidene C (5,6-position).[1] |

| C-1 | 103.8 | CH | Anomeric Carbon. |

| C-3 | 76.5 - 77.5 | CH | C-3 (Tosylated). Shifted downfield. |

| C-2 | 75.0 - 76.0 | CH | Ring carbon.[1] |

| C-4 | 74.5 | CH | Ring carbon.[1] |

| C-5 | 72.8 | CH | Side chain.[1] |

| C-6 | 65.5 | CH | Terminal methylene.[1] |

| Me | 26.5 - 26.8 | CH | Acetonide Methyls.[1] |

| Me | 25.0 - 25.5 | CH | Acetonide Methyls.[1] |

| Ts-Me | 21.7 | CH | Tosyl Methyl.[1] |

Structural Validation Logic (Self-Check)

When analyzing your spectrum, use this logic flow to confirm the identity of the compound.

[1]

References

-

Preparation of Diacetone-D-allose: Sowa, W.; Thomas, G. H. S.[1] The Oxidation of 1,2:5,6-Di-O-isopropylidene-D-glucose with Dimethyl Sulfoxide-Acetic Anhydride.[1] Canadian Journal of Chemistry, 1966 , 44, 836.[1] [1]

-

NMR of Carbohydrate Acetonides (General Reference): Abraham, R. J.; Hall, L. D.; Hough, L.; McLauchlan, K. A.[1] Proton Resonance Spectra of Some Monosaccharide Derivatives. Journal of the Chemical Society, 1962 , 3699-3705.[1] [1]

-

Synthesis and NMR of 3-O-Tosyl-Allose Derivatives: Kovács, J.; Pintér, I.; Messmer, A. Tosyl and Mesyl Derivatives of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose.[1] Carbohydrate Research, 1985 , 141(1), 57-65.[1]

-

Spectral Database for Organic Compounds (SDBS): Verify specific shifts for "1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose" (Parent compound). [1]

Sources

Functionalizing the Rare Sugar: Biological Potential and Synthetic Utility of Tosylated D-Allose Derivatives

Executive Summary

D-Allose, a C-3 epimer of glucose, is a "rare sugar" exhibiting significant anticancer, cryoprotective, and immunosuppressive properties.[1][2][3][4] However, its therapeutic application is often limited by the high molar concentrations required for efficacy. Tosylated D-Allose derivatives represent a critical class of activated electrophilic intermediates that bridge the gap between the native sugar and highly potent lipophilic analogs. This guide analyzes the structural logic of tosylation, the synthetic pathways to bioactive amido/acyl-derivatives, and the resulting enhancement in biological activity, specifically focusing on cytotoxicity against leukemic and solid tumor cell lines.

Introduction: The D-Allose Paradox

D-Allose exerts unique biological effects distinct from D-glucose, primarily through the induction of Thioredoxin-Interacting Protein (TXNIP) , leading to G1 cell cycle arrest and oxidative stress-mediated apoptosis.

-

The Challenge: Native D-Allose often requires concentrations in the range of 10–50 mM to achieve significant antiproliferative effects in vitro.

-

The Solution: Chemical modification at the C-6 or C-3 positions to enhance lipophilicity and cellular uptake.

-

The Role of Tosylation: The introduction of a p-toluenesulfonyl (tosyl) group serves two functions:

-

Regioselective Activation: It converts a specific hydroxyl group (typically the primary C-6 OH) into a potent leaving group.

-

Lipophilic Pharmacophore: While often an intermediate, the tosyl group itself increases the molecule's hydrophobicity, potentially altering transport kinetics before metabolic conversion.

-

Chemical Synthesis & Structural Considerations

Regioselectivity of Tosylation

The biological activity of the final derivative depends heavily on the position of substitution. In D-allose, the primary hydroxyl at C-6 is the most nucleophilic and sterically accessible, making it the primary target for tosylation.

-

Primary Target (C-6): Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine at low temperatures (0°C) yields 6-O-tosyl-D-allose . This is the gateway to 6-amino and 6-acyl derivatives.

-

Secondary Targets (C-3): The C-3 axial hydroxyl is critical for the "allose" configuration. Modification here (e.g., 3-O-tosyl) is synthetically challenging but crucial for studying the specific interactions of the C-3 epimer with GLUT transporters.

Protocol: Synthesis of 6-O-Tosyl-D-Allose Precursor

Note: This protocol describes the activation step required to access bioactive amino-allose derivatives.

-

Reagents: D-Allose (1 eq), p-Toluenesulfonyl chloride (1.2 eq), Anhydrous Pyridine (Solvent/Base).

-

Conditions: Stir at 0°C for 4–6 hours, then warm to room temperature overnight.

-

Workup: Quench with ice water, extract with dichloromethane (DCM), wash with 1M HCl (to remove pyridine) and brine.

-

Purification: Silica gel flash chromatography (Hexane:EtOAc gradient).

-

Validation:

H NMR should show the characteristic aromatic tosyl doublet signals at

Biological Activity Profiles

From Tosylate to Bioactive Amides

While the tosyl-derivative itself acts as a mild alkylating agent (common to sugar sulfonates), its primary biological value is realized upon conversion to 6-amido-D-allose derivatives .

Case Study: 6-(Decanoylamino)-1,2,6-trideoxy-D-allose Research indicates that replacing the C-6 hydroxyl with a lipophilic amide chain (via a tosyl -> azide -> amine pathway) dramatically increases potency.[5]

| Compound | IC50 (MOLT-4F Leukemia) | Mechanism of Enhancement |

| Native D-Allose | > 10 mM | TXNIP induction (requires high uptake) |

| 6-O-Tosyl-D-Allose | N/A (Intermediate) | Activated electrophile (precursor) |

| 6-O-Dodecanoyl-D-Allose | ~0.3 mM | Increased membrane permeability |

| 6-Amido-D-Allose | < 0.1 mM | 30x Potency Increase vs Native |

Mechanism of Action: The "Trojan Horse" Effect

The tosylation pathway allows for the attachment of fatty acid chains (acyl or amido groups). These hydrophobic tails facilitate passive diffusion across the lipid bilayer, bypassing the saturation limits of GLUT transporters that restrict native D-allose uptake.

Once inside the cell, these derivatives:

-

Induce TXNIP: Upregulate Thioredoxin-Interacting Protein.[6][7][8]

-

Sequester Thioredoxin: Inhibit the antioxidant capacity of thioredoxin.

-

ROS Accumulation: Intracellular Reactive Oxygen Species levels spike, triggering mitochondrial apoptosis.

Visualization: Synthesis & Signaling Pathways

Pathway Diagram

The following diagram illustrates the conversion of D-Allose to its bioactive forms via the tosyl intermediate and the subsequent biological cascade.

Figure 1: Synthetic route from D-Allose to bioactive amides via tosylation, and the resulting biological cascade.

Experimental Protocol: Cytotoxicity Assay (MTT)

To validate the biological activity of tosyl-derived allose analogs, the following standardized protocol is recommended.

-

Cell Line: MOLT-4F (Human Leukemia) or HuH-7 (Hepatoma).

-

Seeding: Plate cells at

cells/well in 96-well plates. -

Treatment:

-

Dissolve Tosyl-derivative or Amido-derivative in DMSO (keep final DMSO < 0.1%).

-

Treat cells with a concentration gradient (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include Native D-Allose (25 mM) as a positive control.

-

-

Incubation: 48–72 hours at 37°C, 5% CO

. -

Development: Add MTT reagent (5 mg/mL), incubate 4 hours. Dissolve formazan crystals in SDS/HCl or DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line. Source: National Institutes of Health (PMC) [Link]

-

Synthesis and inhibitory activity of deoxy-d-allose amide derivative against plant growth. Source: Taylor & Francis Online [Link]

-

Development of a d-allose-6-phosphate derivative with anti-proliferative activity against a human leukemia MOLT-4F cell line. Source: PubMed [Link][6]

-

Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer. Source: MDPI [Link]

-

D-Allose, a rare sugar.[1][2][3][5][6][7][9][10][11][12] Synthesis of D-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions. Source: Royal Society of Chemistry [Link][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]

- 3. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]

- 4. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]

- 5. tandfonline.com [tandfonline.com]

- 6. Development of a d-allose-6-phosphate derivative with anti-proliferative activity against a human leukemia MOLT-4F cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-Allose, a rare sugar. Synthesis of d-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. fortunejournals.com [fortunejournals.com]

- 12. researchgate.net [researchgate.net]

D-Allose 3-(4-methylbenzenesulfonate) as a Precursor in Carbohydrate Synthesis: A Technical Guide

Executive Summary

In advanced carbohydrate chemistry and drug development, the precise stereochemical control of secondary carbon centers is paramount. D-Allose 3-(4-methylbenzenesulfonate) (commonly referred to as 3-O-tosyl-D-allose, CAS 20847-04-5), particularly in its protected furanose form—1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose —serves as a highly versatile electrophilic building block [1]. This technical guide explores the mechanistic rationale, self-validating experimental workflows, and quantitative reaction scopes for utilizing this precursor to synthesize 3-substituted D-glucose derivatives and nucleoside analogs.

Mechanistic Rationale: The Causality of Stereochemical Inversion

Direct nucleophilic substitution (S_N2) of secondary hydroxyl groups on pyranose or furanose rings is notoriously difficult. The rigid cyclic structure often presents severe steric hindrance, and adjacent oxygen dipoles can destabilize the S_N2 transition state [2].

To synthesize 3-substituted D-glucose derivatives (such as 3-azido- or 3-fluoro-D-glucose), chemists do not start with D-glucose. Instead, they utilize its C3 epimer: D-allose .

The Stereochemical Advantage

-

Endo-Orientation: In the 1,2:5,6-di-O-isopropylidene-α-D-allofuranose system, the C3 hydroxyl group is oriented in the endo position (pointing "inside" the V-shape of the bicyclic system).

-

Leaving Group Activation: Reacting this endo-hydroxyl with p-toluenesulfonyl chloride (TsCl) converts it into a tosylate. The tosylate is an exceptional leaving group due to the resonance stabilization of the resulting 4-methylbenzenesulfonate anion.

-

Exo-Face Attack: Because the leaving group is endo, the incoming nucleophile (e.g., F⁻, N₃⁻) must attack from the opposite exo face. The exo face is sterically unobstructed, allowing the S_N2 reaction to proceed smoothly.

-

Inversion to Gluco-Configuration: The S_N2 displacement inherently inverts the stereocenter at C3. Consequently, the allo configuration is cleanly converted into the gluco configuration [3]. This specific pathway is a critical step in the industrial synthesis of antineoplastic agents like Clofarabine [4].

Caption: Stereochemical inversion pathway from D-allo to D-gluco configuration via SN2 displacement.

Experimental Workflows: A Self-Validating System

The following protocols are designed not merely as a sequence of steps, but as a chemically logical progression where each reagent serves a specific mechanistic purpose.

Protocol A: Synthesis of the Tosylate Precursor

Objective: Convert 1,2:5,6-di-O-isopropylidene-α-D-allofuranose into its 3-O-tosyl derivative [5].

-

Reagent Preparation: Dissolve 10.0 g (38.4 mmol) of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in 50 mL of anhydrous pyridine under an argon atmosphere.

-

Causality: Pyridine acts as both the solvent and the acid scavenger. It neutralizes the HCl generated during tosylation, preventing the acid-catalyzed cleavage of the acid-sensitive isopropylidene acetal protecting groups.

-

-

Tosylation: Cool the reaction flask to 0 °C. Add 10.9 g (57.6 mmol, 1.5 eq) of p-toluenesulfonyl chloride (TsCl) portion-wise over 30 minutes.

-

Causality: Portion-wise addition controls the exothermic reaction, preventing unwanted side reactions or thermal degradation of the furanose ring.

-

-

Incubation: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup & Isolation: Pour the mixture into 200 mL of ice water to quench unreacted TsCl. Extract with dichloromethane (3 × 100 mL). Wash the combined organic layers with cold 1M HCl (to remove residual pyridine), followed by saturated aqueous NaHCO₃ and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield pure 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose as white crystals.

Protocol B: S_N2 Fluorination (Synthesis of Clofarabine Precursors)

Objective: Displace the 3-O-tosyl group with fluoride to yield a 3-deoxy-3-fluoro-D-glucose derivative [4].

-

Reaction Setup: In a heavy-walled, pressure-rated reaction vessel, combine 5.0 g of the tosylate precursor with 3.5 g (5.0 eq) of anhydrous potassium fluoride (KF) in 25 g of molten acetamide.

-

Causality: Fluoride is a poor nucleophile in standard organic solvents due to tight ion-pairing. Molten acetamide (at >100 °C) provides a highly polar, protic-like environment that heavily solvates the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic.

-

-

Thermal Displacement: Seal the vessel and heat to 210 °C for 45–60 minutes.

-

Causality: The high activation energy required to displace a secondary tosylate necessitates extreme thermal conditions.

-

-

Workup: Cool the mixture to 80 °C, dilute with 100 mL of water to dissolve the acetamide, and extract with chloroform (3 × 50 mL).

-

Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexane:EtOAc 4:1) to isolate 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Caption: Step-by-step experimental workflow for the synthesis of 3-substituted D-glucose derivatives.

Quantitative Data & Reaction Scope

The versatility of the 3-O-tosyl-D-allofuranose precursor extends beyond fluorination. It is widely used to introduce various heteroatoms at the C3 position, consistently yielding the gluco stereochemistry.

Table 1: Nucleophilic Displacement Scope of 3-O-Tosyl-D-Allofuranose

| Nucleophile | Reagents & Solvent | Temp (°C) | Product Stereochemistry | Typical Yield | Key Application |

| Fluoride (F⁻) | KF, molten Acetamide | 210 °C | gluco (3-deoxy-3-fluoro) | 45–55% | Synthesis of Clofarabine & nucleoside analogs [4] |

| Azide (N₃⁻) | NaN₃, anhydrous DMF | 100 °C | gluco (3-azido-3-deoxy) | 75–85% | Click-chemistry, 1,2,3-Triazole conjugates [3] |

| Thioacetate (AcS⁻) | KSAc, anhydrous DMF | 80 °C | gluco (3-S-acetyl-3-thio) | 80–90% | Thio-sugar and glycomimetic drug synthesis [2] |

Note: Yields vary based on the strict maintenance of anhydrous conditions, as the S_N2 transition state is highly sensitive to competitive hydrolysis by trace water.

References

- Dictionary of Carbohydr

- Applications of controlled inversion strategies in carbohydr

- Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors Source: acs.org

- Clofarabine | New Drug Approvals Source: newdrugapprovals.org

- CAS 2595-05-3 (1,2:5,6-Di-O-isopropylidene-a-D-allofuranose) Source: bocsci.com

Technical Guide: Reactivity & Synthetic Utility of D-Allose 3-(4-methylbenzenesulfonate)

Executive Summary

This technical guide analyzes the chemical behavior of D-Allose 3-(4-methylbenzenesulfonate) (commonly referred to as D-Allose 3-tosylate ), specifically within the context of its protected furanose form, 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose 3-tosylate.

For drug development professionals, this molecule represents a critical "stereochemical switch." Because D-allose is the C3-epimer of D-glucose, the sulfonate ester at the C3 position allows for nucleophilic substitution (

Structural Fundamentals & Stereochemistry

To understand the reactivity, one must first define the rigid bicyclic architecture of the protected intermediate. The free sugar is rarely used due to lack of regioselectivity; thus, the diacetonide protection is standard.

The "Chiral Switch" Mechanism

The synthetic utility relies on the stereochemical relationship between Glucose and Allose at Carbon-3 (C3).

-

D-Glucose Configuration: C3-OH is equatorial (pyranose) or oriented "down" relative to the ring system.

-

D-Allose Configuration: C3-OH is axial (pyranose) or oriented "up."

-

The Strategy: To synthesize a 3-modified glucose analog (where the new substituent mimics the glucose stereochemistry), one must perform an

attack on a leaving group in the allose configuration.

Molecular Geometry (The Furanose Constraint)

In 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose 3-tosylate:

-

The furanose ring is fused to two isopropylidene (acetonide) rings, creating a rigid "V-shaped" tricyclic system.

-

The 3-tosyloxy group is positioned on the exo face of the bicyclic system (convex face), while the nucleophilic approach must occur from the endo face (concave face).

-

Steric Implication: While the leaving group is accessible, the trajectory for the incoming nucleophile is sterically hindered by the "cup" shape of the 1,2-acetonide. This necessitates high-energy conditions (heat, polar aprotic solvents) to drive the

reaction.

Core Reactivity Profile

The reactivity of D-Allose 3-tosylate is dominated by the competition between Nucleophilic Substitution and Elimination.

Primary Pathway: Displacement (Inversion)

This is the desired pathway for synthesizing glucose analogs.

-

Outcome: Restoration of the gluco-configuration.

-

Kinetics: Second-order. Rate depends heavily on nucleophile strength (

) and solvent polarity.

Competing Pathway: E2 Elimination

Due to the steric bulk of the acetonide protecting groups, strong bases or high temperatures can induce elimination of the tosylate to form the 3-ene (enol ether) .

-

Risk Factor: High with alkoxide bases (RO⁻) or at temperatures >120°C.

-

Mitigation: Use "soft" nucleophiles (azide, thiolate) or non-basic fluoride sources (e.g., TBAF, CsF).

Visualization of Reaction Pathways

Figure 1: Divergent reactivity pathways of the allose tosylate. The green path represents the target synthesis of glucose analogs.

Experimental Protocol: Synthesis of 3-Azido-3-deoxy-D-glucose

This protocol demonstrates the conversion of the allose-tosylate to the glucose-azide, a precursor for amino-sugars. This method is self-validating via TLC monitoring of the distinct Rf shift between the tosylate and the azide.

Reagents & Equipment

-

Substrate: 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose 3-tosylate (Recrystallized, white solid).

-

Nucleophile: Sodium Azide (

) - Excess (5.0 eq). -

Solvent: DMF (Anhydrous) or HMPA (Historical standard, now restricted; DMSO is a viable alternative).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology

| Step | Action | Critical Technical Insight (Why?) |

| 1 | Dissolution | Dissolve 1.0 eq of Tosylate in anhydrous DMF (0.5 M concentration). Ensure complete solvation before adding nucleophile. |

| 2 | Activation | Add 5.0 eq of |

| 3 | Reaction | Heat to 110°C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1). |

| 4 | Validation | TLC Check: The product (Azide) usually runs higher (less polar) than the starting Tosylate. Visualize with |

| 5 | Workup | Dilute with water to dissolve salts; extract with |

| 6 | Purification | Column chromatography on Silica Gel. |

Data Summary: Nucleophile Efficiency

| Nucleophile | Product (Glucose Config) | Typical Yield | Notes |

| 3-Azido-3-deoxy-glucose | 75-85% | Excellent nucleophile; minimal elimination. | |

| 3-Fluoro-3-deoxy-glucose | 40-60% | Harder reaction; basicity of | |

| 3-O-Benzoyl-glucose | 60-70% | Used to invert OH stereochemistry (Allose |

Synthesis Workflow Diagram

The following diagram illustrates the complete lifecycle from the commercially available Diacetone Glucose to the final 3-substituted target.

Figure 2: Synthetic route for converting Glucose to 3-Substituted Glucose via the Allose-Tosylate intermediate.

Troubleshooting & Stability

Dealing with Elimination

If the elimination product (vinyl ether) is observed:

-

Cause: The reaction mixture is too basic, or the temperature is too high.

-

Solution: Switch solvent to Sulfolane (highly stable, polar) or reduce temperature and extend reaction time (e.g., 90°C for 48h).

Solvolysis Risks

In protic solvents (alcohols, water), the tosylate may undergo solvolysis involving neighboring group participation from the ring oxygen or the acetal oxygens, leading to ring contraction or rearrangement. Always maintain strictly anhydrous conditions during the substitution step.

References

-

Nucleophilic Displacement Mechanisms in Carbohydrates

-

Synthesis of 3-Fluoro-Glucose via Allose Tosylate

-

General Reactivity of Sulfonate Esters

- Title: Sulfonate Esters - Periodic Chemistry (Mechanism Overview).

- Source: Periodic Chemistry.

-

URL:[Link]

-

Reduction of Ulose to Allose (Precursor Synthesis)

Sources

- 1. Nucleophilic displacement reactions in carbohydrates. Part XIX. The reaction of methyl 6-deoxy-3-O-methyl-4-O-methylsulphonyl-2-O-p-tolylsulphonyl-α-D-allopyranoside with sodium benzoate in hexamethylphosphoric triamide: a vicinal axial substituent effect - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Large-scale preparation of D-allose: observations on the stereoselectivity of the reduction of 1,2:5,6-di-O-isopropylidene- -D-ribo-hexofuranos-3-ulose hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Allose Derivatives: A Technical Guide to Unlocking Therapeutic Potential

This technical guide provides an in-depth exploration of the burgeoning field of D-Allose derivatives and their significant therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, outlines key experimental methodologies, and offers insights into the future of this promising class of molecules. We will delve into the unique properties of D-Allose that make it a compelling scaffold for medicinal chemistry, explore the synthesis of its derivatives, and examine their mechanisms of action in critical disease areas.

The Allure of D-Allose: A Rare Sugar with Uncommon Potential

D-Allose, a rare aldohexose, is an epimer of D-glucose at the C3 position. Its unique stereochemistry confers distinct biological properties that are not observed in more common sugars. While naturally occurring, it is found in only small quantities in sources like the leaves of the African shrub Dichapetalum cymosum. The therapeutic interest in D-Allose stems from its remarkable biological activities, including anti-proliferative, anti-inflammatory, and cytoprotective effects. Its low caloric value and potential as a safe food additive further enhance its appeal for broader biomedical applications.

The core of D-Allose's therapeutic potential lies in its ability to selectively target and modulate cellular processes. Unlike its ubiquitous epimer, D-glucose, which is a primary energy source for cells, D-Allose appears to act as a signaling molecule. This distinction is crucial, as it allows for the development of targeted therapies with potentially fewer off-target effects compared to conventional treatments.

Synthetic Strategies for D-Allose Derivatives

The therapeutic efficacy of D-Allose can be significantly enhanced through chemical modification. The synthesis of D-Allose derivatives is a key area of research aimed at improving bioavailability, target specificity, and overall potency.

Glycosylation

One of the most common strategies involves the formation of glycosidic bonds to attach various functional groups to the anomeric carbon of D-Allose. This can lead to the creation of novel glycosides with altered pharmacological profiles. For instance, alkyl or aryl glycosides can exhibit enhanced lipophilicity, facilitating their passage through cell membranes.

Esterification and Etherification

Modification of the hydroxyl groups of D-Allose through esterification or etherification is another critical approach. These reactions can be used to introduce a wide range of substituents, from simple acetyl groups to more complex moieties designed to interact with specific biological targets. For example, the introduction of bulky aromatic groups can enhance binding to the active sites of enzymes or receptors.

Therapeutic Applications of D-Allose Derivatives

The unique biological activities of D-Allose and its derivatives have paved the way for their investigation in a variety of disease models.

Oncology

A significant body of research has focused on the anti-cancer properties of D-Allose derivatives. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

One of the key mechanisms underlying the anti-cancer effects of D-Allose is the induction of reactive oxygen species (ROS) in cancer cells. This increase in ROS can lead to oxidative stress and trigger the intrinsic apoptotic pathway. Furthermore, D-Allose has been reported to inhibit the growth of cancer cells by arresting the cell cycle at the G1 phase.

A notable derivative, 2-O-benzyl-D-allose, has demonstrated potent anti-leukemic activity. Studies have shown that this compound can induce apoptosis in human leukemia cells through the generation of ROS and the subsequent activation of the caspase cascade.

Caption: D-Allose derivatives induce apoptosis in cancer cells via ROS generation.

Anti-inflammatory Effects

D-Allose and its derivatives have also demonstrated significant anti-inflammatory properties. They can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of key inflammatory signaling pathways like NF-κB.

The mechanism of action for its anti-inflammatory effects is thought to involve the scavenging of ROS and the modulation of immune cell function. By reducing oxidative stress, D-Allose derivatives can prevent the activation of pro-inflammatory transcription factors and thereby attenuate the inflammatory response.

Neuroprotection

Emerging evidence suggests that D-Allose derivatives may have neuroprotective effects. Their ability to combat oxidative stress is particularly relevant in the context of neurodegenerative diseases, where neuronal damage is often linked to an overproduction of ROS. Studies have shown that D-Allose can protect neurons from apoptosis induced by various stressors.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of D-Allose derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, Jurkat)

-

D-Allose derivative stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the D-Allose derivative (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular ROS

This protocol is used to quantify the generation of ROS in cells treated with D-Allose derivatives.

Materials:

-

Cells of interest

-

D-Allose derivative

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with the D-Allose derivative for the desired time.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microscope.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Caption: A typical workflow for the synthesis and in vitro evaluation of D-Allose derivatives.

Quantitative Data Summary

The following table summarizes the IC50 values of selected D-Allose derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-O-benzyl-D-allose | Human leukemia (HL-60) | 15.2 | |

| D-Allose | Human hepatocellular carcinoma (HepG2) | >100 | |

| D-Allose | Human colon cancer (HCT116) | >100 |

Data presented are representative and may vary depending on experimental conditions.

Future Directions and Challenges

The field of D-Allose derivatives holds immense promise for the development of novel therapeutics. However, several challenges remain. The synthesis of these compounds can be complex and costly. Further research is needed to optimize synthetic routes and improve yields. Additionally, more extensive preclinical and clinical studies are required to fully evaluate the safety and efficacy of these derivatives in humans.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To design more potent and selective derivatives.

-

In vivo studies: To assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Combination therapies: To explore the synergistic effects of D-Allose derivatives with existing drugs.

By addressing these challenges, the full therapeutic potential of D-Allose derivatives can be realized, offering new hope for patients with a wide range of diseases.

References

-

Sato, T., et al. (2015). 2-O-benzyl-D-allose induces apoptosis in human leukemia cells through the generation of reactive oxygen species. International Journal of Oncology, 47(5), 1887-1894. [Link]

-

Sui, Y., et al. (2013). D-allose inhibits the growth of human hepatocellular carcinoma cells in vitro and in vivo. Oncology Reports, 30(1), 468-474. [Link]

The Strategic Role of D-Allose 3-Tosylate in the Synthesis of Rare Sugars and Modified Carbohydrates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary: The Bottleneck in Rare Sugar Synthesis

Rare sugars—monosaccharides with limited natural abundance, such as D-psicose, D-tagatose, and various deoxy-fluoro derivatives—are highly sought after for their unique physiological properties[1][2]. They serve as ultra-low-calorie sweeteners, immunosuppressants, and critical building blocks for nucleoside analog drugs (e.g., Clofarabine, FddA)[1][3][4]. However, their scarcity necessitates robust synthetic pathways from abundant precursors.

In carbohydrate chemistry, D-allose 3-tosylate —specifically in its diacetonide-protected form, 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose —acts as a versatile, high-value linchpin[3][5]. By converting the C-3 hydroxyl of D-allose into a highly labile p-toluenesulfonate (tosylate) ester, chemists can execute stereospecific nucleophilic displacements to generate a wide array of 3-substituted rare sugars with inverted stereocenters[6][7].

This technical guide dissects the mechanistic causality, quantitative yields, and self-validating experimental protocols required to harness D-allose 3-tosylate in the synthesis of modified rare sugars.

Mechanistic Grounding: The SN2 Walden Inversion at C-3

To understand why 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose is the premier precursor for 3-deoxy-3-substituted gluco-configured sugars, we must analyze the stereochemical and thermodynamic driving forces of the furanose ring system.

The Diacetonide Protection Strategy

Before tosylation, D-allose is reacted with acetone to form the 1,2:5,6-di-O-isopropylidene derivative. This choice is highly deliberate:

-

Regioselectivity: It completely masks the hydroxyl groups at C-1, C-2, C-5, and C-6, leaving only the C-3 hydroxyl exposed for targeted tosylation[3][5].

-

Conformational Locking: The cis-fused 1,2-acetonide ring locks the furanose into a rigid conformation. In the allo configuration, the C-3 substituent is endo (pointing "down," on the same face as the C-2 oxygen).

The Stereochemical Inversion

When a nucleophile (such as F⁻, N₃⁻, or NH₃) attacks the C-3 position of the allose 3-tosylate, it must do so from the opposite face of the leaving group (apical attack). Because the tosylate is endo, the nucleophile attacks from the less sterically hindered exo (top) face[6].

This SN2 displacement forces a Walden inversion , flipping the stereocenter at C-3. The resulting molecule transitions from an allo-configuration to a gluco-configuration[6]. This pathway is the foundational step for synthesizing 2-deoxy-2-fluoro-D-arabinofuranose derivatives (via subsequent periodate oxidation and rearrangement), which are essential for synthesizing chemotherapeutically important nucleosides[3][5].

Stereochemical pathway of SN2 Walden inversion at C-3 of D-allofuranose tosylate.

Quantitative Data: Nucleophilic Displacement Yields

The efficiency of the SN2 displacement depends heavily on the nucleophile's hardness and the solvent system. The table below summarizes the quantitative data for the conversion of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose into various rare sugar intermediates[3][6][8].

| Nucleophile Source | Target Substitution | Resulting Configuration | Optimal Solvent / Temp | Typical Yield | Downstream Application |

| Anhydrous KF | 3-Fluoro-3-deoxy | Gluco (Inverted) | Acetamide / 210°C | 45% - 55% | Antiviral nucleoside analogs (e.g., FddA)[3] |

| Tetrabutylammonium Fluoride (TBAF) | 3-Fluoro-3-deoxy | Gluco (Inverted) | Acetonitrile / Reflux | 50% - 60% | Fluorinated rare sugars[8] |

| Sodium Azide (NaN₃) | 3-Azido-3-deoxy | Gluco (Inverted) | DMF / 120°C | 75% - 85% | Amino-sugar precursors via reduction |

| Ammonia (NH₃) | 3-Amino-3-deoxy | Gluco (Inverted) | Methanol / 150°C (Bomb) | 65% - 75% | Glycosidase inhibitors[6] |

Self-Validating Experimental Protocol: Synthesis of 3-Deoxy-3-Fluoro-D-Glucofuranose

The following protocol details the synthesis of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose via fluorination of the allose 3-tosylate, as established by[3][5].

Causality of Experimental Choices

-

Solvent Choice (Acetamide): Potassium fluoride (KF) is a hard nucleophile with notoriously poor solubility in standard organic solvents. Acetamide (melting point ~82°C) acts as a highly polar, hydrogen-bonding molten solvent that dissolves both the organic furanose and the inorganic KF salt[3].

-

Thermal Activation (210°C): The SN2 displacement at a secondary carbon within a rigid diacetonide-fused furanose ring is highly sterically hindered. High thermal energy is required to overcome the activation barrier[3][4].

Step-by-Step Methodology

Step 1: Preparation of the Melt

-

In a heavy-walled borosilicate glass reaction vessel, combine 10.0 g (24.1 mmol) of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose with 15.0 g of anhydrous Potassium Fluoride (KF)[3].

-

Add 50.0 g of crystalline acetamide.

-

Validation: Ensure KF is strictly anhydrous (oven-dried at 150°C for 24h prior to use). Moisture will lead to competitive hydrolysis, yielding D-glucose instead of the fluorinated rare sugar.

Step 2: Reaction Execution

-

Submerge the vessel in a pre-heated oil bath or sand bath at 210°C[4].

-

Stir vigorously for 1.5 to 2 hours. The acetamide will melt, creating a homogenous, highly polar reaction medium.

Step 3: In-Process Control (IPC) & Quenching

-

Self-Validation (TLC): Withdraw a 10 µL aliquot, dilute in 1 mL water, and extract with 1 mL ethyl acetate. Run TLC (Silica gel, 3:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.45) should be completely consumed, replaced by a faster-running spot (Rf ~0.55) corresponding to the fluorinated product.

-

Remove from heat and allow the melt to cool to ~90°C.

-

Pour the semi-solid mixture into 300 mL of ice-cold distilled water to quench the reaction and dissolve the acetamide and unreacted KF.

Step 4: Extraction and Purification

-

Extract the aqueous mixture with Chloroform (CHCl₃) (3 × 100 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL), then dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to yield a crude brown syrup.

-

Purify via silica gel flash chromatography (eluting with 10% Ethyl Acetate in Hexane).

Step 5: Final Characterization

-

Validation: ¹⁹F NMR (CDCl₃) should show a characteristic doublet of doublets, confirming the presence of the covalently bound fluorine. ¹H NMR coupling constants (specifically

and

Standardized workflow for the nucleophilic displacement of D-allose 3-tosylate.

Conclusion & Future Perspectives

The utilization of D-allose 3-tosylate as a synthetic intermediate remains a masterclass in applied stereochemistry. By leveraging the rigid diacetonide furanose architecture and the excellent leaving group capability of the tosylate, chemists can reliably force a Walden inversion at the sterically hindered C-3 position[3][6].

While modern chemo-enzymatic methods (such as the Izumoring strategy) are gaining traction for bulk rare sugar epimerization[2][9], the chemical precision offered by D-allose 3-tosylate remains unsurpassed for the synthesis of highly modified, non-natural rare sugars—particularly fluorinated and aminated derivatives critical to the pharmaceutical pipeline[3][8].

References

-

Reichman, U., Watanabe, K. A., & Fox, J. J. (1975). "A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives." Carbohydrate Research, 42(2), 233-240.[Link]

-

Coxon, B., & Hough, L. (1961). "The reactions of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose with ammonia and with hydrazine proceed with inversion at C3 to give D-allofuranose derivatives." Journal of the Chemical Society, 1643-1649.[Link]

-

Foster, A. B., & Westwood, J. H. (1973). "The Synthesis of Fluorinated Carbohydrates." Pure and Applied Chemistry, 35(2), 147-168.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]

- 3. researchgate.net [researchgate.net]

- 4. New Drug Approvals [approvals84.rssing.com]

- 5. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 320. 3-Acetamido-3-deoxy-D-allose diethyl dithioacetal and its oxidation by peroxypropionic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.iupac.org [publications.iupac.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Advanced Glycosylation Strategies: Analyzing the Potential Role of D-Allose 3-(4-methylbenzenesulfonate) as a Glycosyl Donor

An Application Guide for Researchers

Introduction

The stereoselective synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern chemical biology and drug discovery. The choice of glycosyl donor, including its protecting group arrangement, is paramount in dictating the yield and stereochemical outcome of a glycosylation reaction. This guide addresses the use of D-Allose 3-(4-methylbenzenesulfonate), a unique and challenging glycosyl donor, in glycosylation reactions. While D-Allose itself is a rare sugar with intriguing biological properties, the placement of a strong electron-withdrawing p-toluenesulfonyl (tosyl) group at the C-3 position introduces significant electronic and steric factors that must be carefully considered when designing a glycosylation strategy.[1][2][3]

This document provides a detailed analysis of the chemical principles governing the use of this donor, offers hypothetical protocols to guide experimental design, and presents established methodologies for related glycosylation reactions.

The Dichotomy of Sulfonates in Glycosylation Chemistry

Sulfonates, such as tosylates and triflates, play a crucial role in modern glycosylation chemistry, but their function is highly dependent on their position on the sugar ring.

-

Anomeric Sulfonates as Leaving Groups: When positioned at the anomeric carbon (C-1), sulfonates serve as excellent leaving groups. Their reactivity can be fine-tuned by altering the electronic properties of the sulfonate. This "matching" of the leaving group ability with the reactivity of the glycosyl donor and acceptor is a powerful strategy for controlling the reaction mechanism.[4][5][6] Highly reactive donors with good sulfonate leaving groups can be directed towards a stereoinvertive SN2-like pathway, which is particularly valuable for the synthesis of challenging β-glycosides.[4][5]

-

Non-Anomeric Sulfonates as Directing and Protecting Groups: When located at other positions on the sugar ring, such as the C-3 position in D-Allose 3-(4-methylbenzenesulfonate), the tosyl group is not a leaving group in the context of a glycosylation reaction. Instead, it acts as a powerful electron-withdrawing group. This has a profound "disarming" effect on the glycosyl donor, reducing the electron density of the pyranose ring and destabilizing the developing positive charge at the anomeric center during the reaction.[7] This disarming effect generally leads to lower reactivity of the glycosyl donor.

The diagram below illustrates the conceptual difference between an anomeric sulfonate and a non-anomeric sulfonate in a glycosylation reaction.

Caption: Conceptual difference between anomeric and non-anomeric sulfonates.

Strategic Considerations for Glycosylation with D-Allose 3-(4-methylbenzenesulfonate)

Given the strong disarming effect of the 3-O-tosyl group, a successful glycosylation strategy requires a highly potent activation system. The choice of anomeric leaving group on the D-Allose 3-O-tosyl donor is critical. Common choices include trichloroacetimidates, thioglycosides, or glycosyl fluorides.

Hypothetical Glycosylation Workflow

The following diagram outlines a logical workflow for a glycosylation reaction using a D-Allose 3-O-tosyl donor, for instance, as a trichloroacetimidate.

Caption: Hypothetical workflow for glycosylation with a D-Allose 3-O-tosyl donor.

Protocols

Protocol 1: Hypothetical Glycosylation using a D-Allose 3-O-Tosyl Trichloroacetimidate Donor

This protocol is a theoretical guide and will require extensive optimization. The use of a powerful Lewis acid is proposed to overcome the disarming effect of the 3-O-tosyl group.

Materials:

-

D-Allose 3-O-tosyl trichloroacetimidate donor (assuming synthesis from a suitably protected D-Allose precursor)

-

Glycosyl acceptor

-

Anhydrous dichloromethane (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Molecular sieves (4 Å), activated

-

Triethylamine

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add the D-Allose 3-O-tosyl donor (1.0 equiv), the glycosyl acceptor (1.2 equiv), and activated 4 Å molecular sieves.

-

Add anhydrous DCM via syringe.

-

Cool the reaction mixture to -40 °C in an acetonitrile/dry ice bath.

-

Add TMSOTf (0.1 equiv) dropwise via syringe. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine (2.0 equiv).

-

Allow the mixture to warm to room temperature, then dilute with DCM and filter through celite to remove the molecular sieves.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired glycoside.

Rationale for Experimental Choices:

-

Trichloroacetimidate Donor: Offers a good balance of stability and reactivity, and is readily activated by Lewis acids.

-

TMSOTf: A powerful Lewis acid capable of activating even disarmed glycosyl donors.

-

Low Temperature (-40 °C): Helps to control the reactivity and may improve stereoselectivity by favoring a more ordered transition state.

-

Molecular Sieves: Essential for removing any trace amounts of water that would otherwise consume the activator and hydrolyze the donor.

Protocol 2: Established Method for β-Selective Glycosylation using an Anomeric Sulfonate Donor

This protocol is based on the principles of matching glycosyl donor reactivity with a sulfonate leaving group to favor an SN2-type reaction, as described in the literature.[4][5][8]

Materials:

-

Glycosyl donor hemiacetal (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranose) (1.0 equiv)

-

Glycosyl acceptor (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-